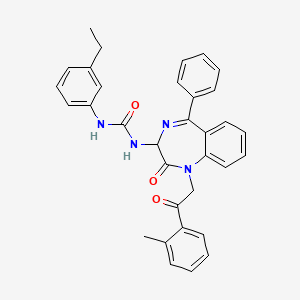

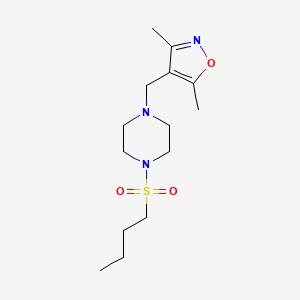

![molecular formula C14H14N6O2 B2776061 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034599-65-8](/img/structure/B2776061.png)

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They are well-known pharmacophores, which are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . 1,2,4-Triazolo[4,3-a]pyridines are another class of compounds that have shown significant biological activity.

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis

Under certain conditions, the presumptive reaction species is the malononitrile anion . In the synthesis described previously, no additional base is exploited, implying that compound 2 and/or product 4 may act as a general base in the formation of the anion of malononitrile .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Research has focused on the synthesis and characterization of various derivatives containing heterocyclic compounds like 1,2,4-triazole, 1,3,4-thiadiazole, and oxadiazole rings. These compounds are synthesized and characterized using different methods like IR, Mass, and 1H NMR spectra (El‐Sayed et al., 2008).

Biological Activities

- Several studies have investigated the biological activities of compounds containing 1,2,4-triazolo[4,3-a]pyridine derivatives. For example, certain derivatives have been studied for their anticancer and antimicrobial activities (Riyadh, 2011).

Antibacterial Activity

- Compounds with 1,2,4-oxadiazole and 1,2,4-triazole structures have been synthesized and tested for their antibacterial activity against various pathogens (Balandis et al., 2019).

Novel Synthesis Approaches

- Researchers have developed novel approaches for synthesizing compounds containing 1,2,4-triazolo[4,3-a]pyridine derivatives. These approaches offer advantages like mild conditions, short reaction times, and high yields (Ramesha et al., 2016).

Structural Analysis

- The structural analysis of polymorphic forms of related compounds, like 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole, has been conducted to understand their potential biological activity. This includes studying their molecular and crystal structures (Shishkina et al., 2021).

Mecanismo De Acción

Direcciones Futuras

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, material science, and high energy molecules .

Propiedades

IUPAC Name |

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-8-16-14(22-19-8)10-3-2-6-20-11(17-18-12(10)20)7-15-13(21)9-4-5-9/h2-3,6,9H,4-5,7H2,1H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRKDZJYYAEJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminomethyl)cyclobutyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2775979.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2775980.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2775984.png)

![6-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2775985.png)

![4-{[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B2775987.png)

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2775988.png)

![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate](/img/structure/B2775989.png)

![1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-3-carboxamide](/img/structure/B2775991.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2775999.png)